7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline
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Overview
Description
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a dioxino ring fused to a quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base, followed by cyclization to form the quinazoline core. The dioxino ring is then introduced through a series of oxidation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline core, leading to different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents are introduced to the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science .
Scientific Research Applications
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-cancer activity by preventing cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline: This compound has a similar structure but includes a chlorine atom, which can alter its chemical properties and biological activity.
2,3-dihydro-[1,4]-dioxino[2,3-f]quinazoline: Another similar compound with slight structural differences that can affect its reactivity and applications.
Uniqueness
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline is unique due to its specific dioxino ring fused to the quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline |
InChI |
InChI=1S/C10H8N2O2/c1-2-14-10-4-8-7(3-9(10)13-1)5-11-6-12-8/h3-6H,1-2H2 |
InChI Key |
UTUAHNBGIKSTBA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C=NC=NC3=C2 |
Origin of Product |
United States |
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